Ro 23-7014

Description

Properties

CAS No. |

113714-78-6 |

|---|---|

Molecular Formula |

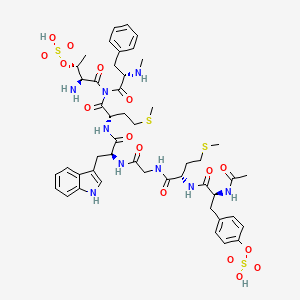

C48H63N9O16S4 |

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(49)48(65)57(47(64)40(50-3)24-30-11-7-6-8-12-30)46(63)37(20-22-75-5)56-45(62)39(25-32-26-51-35-14-10-9-13-34(32)35)54-41(59)27-52-43(60)36(19-21-74-4)55-44(61)38(53-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50-51H,19-25,27,49H2,1-5H3,(H,52,60)(H,53,58)(H,54,59)(H,55,61)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1 |

InChI Key |

ATGIHKXYNJKTSQ-BOFCPEKLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N(C(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C)C(=O)[C@H](CC4=CC=CC=C4)NC)N)OS(=O)(=O)O |

Canonical SMILES |

CC(C(C(=O)N(C(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C)C(=O)C(CC4=CC=CC=C4)NC)N)OS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

113714-78-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2 acetyl-O-sulfo-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-O-sulfo-threonyl-N-methyl(phenylalaninamide) Ro 23-7014 Ro-23-7014 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ro 23-7014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7014 is a potent and selective synthetic analog of cholecystokinin-7 (CCK-7) that functions as an appetite suppressant.[1][2] Its mechanism of action is centered on its high-affinity agonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor (GPCR) predominantly located in the gastrointestinal tract and specific regions of the central nervous system.[3][4] Activation of the CCK-A receptor by this compound initiates a cascade of intracellular signaling events, leading to physiological responses associated with satiety and reduced food intake. This guide provides an in-depth overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the action of this compound.

Primary Mechanism: Selective CCK-A Receptor Agonism

This compound is a heptapeptide analog of Ac-CCK-7 with modifications that confer increased potency, a longer duration of action (4 to 5 hours), and enhanced resistance to peptidergic degradation.[3] The core of its mechanism lies in its selective binding to and activation of the CCK-A receptor.

Receptor Selectivity

This compound exhibits a pronounced selectivity for the CCK-A receptor subtype over the CCK-B receptor subtype.[3] This selectivity is crucial as the two receptors mediate different physiological functions. CCK-A receptors are primarily involved in gallbladder contraction, pancreatic enzyme secretion, and the regulation of satiety, while CCK-B receptors are more broadly distributed in the brain and are associated with anxiety and memory.[1][5]

Quantitative Data

| Parameter | Value | Species/Model | Administration | Reference |

| Satiating Potency (ED50) | 0.3 µg/kg | Rat | Intraperitoneal (i.p.) | [3] |

| Receptor Selectivity | 400-fold for CCK-A over CCK-B | Rat pancreatic tissue (CCK-A) and bovine striatum (CCK-B) membranes | In vitro | [3] |

Signaling Pathways

Upon binding of this compound, the CCK-A receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The primary signaling pathways activated are mediated by Gq/11 and G12/13 proteins.

Gq/11 Pathway: Calcium Mobilization and PKC Activation

The canonical signaling pathway for the CCK-A receptor involves the activation of the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[7] This pathway is fundamental to many of the physiological effects of CCK-A receptor activation, including pancreatic enzyme secretion and smooth muscle contraction.

Other Signaling Pathways

Beyond the classical Gq/PLC pathway, CCK-A receptor activation can also engage other signaling cascades that are important for cellular processes such as gene expression and protein synthesis. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Activation of the ERK, JNK, and p38 MAPK pathways.

-

PI3K-Akt-mTOR Pathway: This pathway plays a significant role in regulating protein synthesis.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Receptor Binding Assays

These assays are used to determine the affinity and selectivity of a ligand for its receptor. A common method is the radioligand binding assay.

Objective: To quantify the binding of this compound to CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation: Solubilized membrane preparations from tissues rich in the target receptors are used. For CCK-A receptors, rat pancreatic tissue is a common source, while bovine striatum can be used for CCK-B receptors.[3]

-

Radioligand: A radiolabeled form of a known CCK receptor ligand (e.g., [³H]CCK-8s) is used.[8]

-

Competitive Binding: The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Intracellular Calcium Mobilization

Functional assays are employed to measure the cellular response to receptor activation. For GPCRs coupled to Gq/11, measuring changes in intracellular calcium concentration is a direct readout of receptor agonism.

Objective: To determine the potency of this compound in activating the CCK-A receptor.

Methodology:

-

Cell Culture: A cell line stably expressing the CCK-A receptor (e.g., CHO-CCKAR or HEK293-CCKAR) is used.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a fluorescence microscope.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The mechanism of action of this compound is characterized by its selective and potent agonism of the CCK-A receptor. This interaction triggers well-defined intracellular signaling pathways, primarily the Gq/PLC/IP3/Ca2+ cascade, which ultimately leads to the physiological sensation of satiety. The high selectivity of this compound for the CCK-A receptor minimizes off-target effects associated with CCK-B receptor activation. The quantitative data on its in vivo potency, coupled with a detailed understanding of its molecular signaling, provides a solid foundation for its evaluation as a therapeutic agent for appetite suppression. Further research to elucidate the precise binding kinetics and the interplay with other signaling pathways will continue to refine our understanding of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 5. pnbvesper.com [pnbvesper.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. innoprot.com [innoprot.com]

- 8. Investigation of cholecystokinin receptors in the human lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 23-7014: A Technical Guide to a Cholecystokinin (CCK-7) Analog for Satiety Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 23-7014, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). This compound was developed as a potent and long-acting appetite suppressant with a high selectivity for the cholecystokinin A (CCK-A) receptor subtype. This document compiles available data on its biological activity, outlines relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Core Concepts: Cholecystokinin and Appetite Regulation

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the central nervous system, playing a significant role in digestion and the regulation of food intake.[1] It mediates its effects through two G-protein coupled receptors: CCK-A (primarily in the periphery, especially the pancreas and gallbladder) and CCK-B (predominantly in the brain).[2] Activation of CCK-A receptors is a key physiological signal for satiety, the feeling of fullness after a meal. Therefore, developing stable and selective CCK-A receptor agonists like this compound is a promising strategy for therapeutic interventions in obesity and eating disorders.

Quantitative Data Presentation

Table 1: Receptor Binding Affinities of Cholecystokinin and Selected Analogs

| Compound | CCK-A Receptor Affinity (Ki, nM) | CCK-B Receptor Affinity (Ki, nM) | Selectivity (CCK-B/CCK-A) |

| CCK-8 (sulfated) | ~1 | ~1 | 1 |

| Gastrin | >1000 | ~1 | <0.001 |

| A71378 | 0.4 | 300 | 750 |

| PD 140548 | 2.8 | 260 | 93 |

| PD 135666 | 26 | 0.1 | 0.004 |

Data for A71378, PD 140548, and PD 135666 are included for comparative purposes to illustrate the range of affinities and selectivities achievable in CCK analogs.

Table 2: In Vivo Efficacy of this compound in Appetite Suppression

| Compound | Administration Route | ED50 for Satiety (µg/kg) | Duration of Action |

| This compound | Intraperitoneal (i.p.) | 0.3 | 4-5 hours |

| This compound | Intranasal | 100 | Not Specified |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This compound, with the amino acid sequence Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2, is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-N-methyl-Phe-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Sulfating agent (e.g., sulfur trioxide pyridine complex)

-

Acetic anhydride for N-terminal acetylation

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-N-methyl-Phe-OH to the resin using a coupling agent and a base.

-

Chain Elongation: Perform iterative cycles of:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-protected amino acid using a coupling agent and base.

-

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride and a base.

-

Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.

-

Sulfation: Dissolve the crude peptide in a suitable solvent and treat with a sulfating agent to sulfate the tyrosine and threonine residues.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Receptor Binding Assay

To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors, a competitive radioligand binding assay is typically employed.

Materials:

-

Cell membranes expressing either CCK-A or CCK-B receptors (e.g., from rat pancreas for CCK-A and bovine striatum for CCK-B).

-

Radiolabeled ligand (e.g., [125I]CCK-8).

-

Unlabeled this compound and other competitor ligands.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Gamma counter.

Procedure:

-

Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Appetite Suppression Study

The satiating effect of this compound is evaluated in an appropriate animal model, such as food-deprived rats.

Materials:

-

Male Wistar rats.

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Standard rat chow.

-

Metabolic cages for monitoring food intake.

Procedure:

-

Acclimatization: House the rats individually in metabolic cages and acclimatize them to a controlled light-dark cycle and feeding schedule.

-

Fasting: Deprive the animals of food for a set period (e.g., 18 hours) with free access to water.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or intranasal injection) at various doses.

-

Food Presentation: At a specific time post-administration, present a pre-weighed amount of standard chow to the animals.

-

Food Intake Measurement: Measure the cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

-

Data Analysis: Calculate the food intake for each dose group and compare it to the vehicle control group. Determine the ED50, the dose that produces a 50% reduction in food intake compared to the control group, using dose-response curve analysis.

Visualizations

CCK-A Receptor Signaling Pathway

References

Ro 23-7014: A Deep Dive into its CCK-A Receptor Selectivity

For Immediate Release

This technical guide provides a comprehensive analysis of the cholecystokinin-A (CCK-A) versus cholecystokinin-B (CCK-B) receptor selectivity of the synthetic peptide analog, Ro 23-7014. Developed for researchers, scientists, and drug development professionals, this document consolidates available data on its binding affinity, summarizes relevant experimental methodologies, and visualizes the associated signaling pathways.

Executive Summary

This compound, a potent and long-acting analog of the C-terminal heptapeptide of cholecystokinin (CCK-7), demonstrates a remarkable and clinically significant selectivity for the CCK-A receptor subtype. Research indicates that this compound exhibits a 400-fold greater selectivity for the CCK-A receptor compared to the CCK-B receptor. This high degree of selectivity makes it a valuable tool for investigating the physiological roles of the CCK-A receptor and a potential therapeutic agent for conditions where targeted CCK-A agonism is desired, such as in appetite suppression.

Quantitative Analysis of Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Relative) | Selectivity Ratio (CCK-A vs. CCK-B) |

| This compound | CCK-A | High | 400-fold |

| This compound | CCK-B | Low |

Experimental Protocols

The determination of the receptor selectivity of this compound involves a combination of radioligand binding assays and functional assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for CCK-A and CCK-B receptors.

Materials:

-

CCK-A Receptor Source: Solubilized membrane preparations from rat pancreatic tissue.

-

CCK-B Receptor Source: Solubilized membrane preparations from bovine striatum.

-

Radioligand: Typically [¹²⁵I]-labeled CCK-8 (sulfated).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled CCK-8.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

-

Receptor membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).

-

A parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK-8 to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is measured using a gamma or liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For Gq-coupled receptors like CCK-A and CCK-B, measuring changes in intracellular calcium concentration is a common readout.

Objective: To determine the potency (EC50) of this compound in activating CCK-A and CCK-B receptors.

Materials:

-

Cell lines stably expressing either human CCK-A or CCK-B receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test Compound: this compound at various concentrations.

-

A fluorescence plate reader with an injection port.

Workflow:

Calcium Mobilization Assay Workflow

Procedure:

-

Cells expressing the target receptor are seeded into a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

Baseline fluorescence is measured.

-

The test compound (this compound) is added to the wells at various concentrations.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

CCK-A Receptor Signaling Pathway

CCK-A Receptor Signaling Cascade

CCK-B Receptor Signaling Pathway

CCK-B Receptor Signaling Cascade

Conclusion

This compound stands out as a highly selective CCK-A receptor agonist. Its potent and selective activation of the CCK-A signaling pathway makes it an invaluable research tool for elucidating the specific functions of this receptor in various physiological processes. Furthermore, its pronounced selectivity profile suggests potential therapeutic applications where targeted modulation of the CCK-A receptor is desirable, minimizing off-target effects associated with CCK-B receptor activation. Further research to fully quantitate its binding and functional potencies will continue to refine our understanding of this important molecule.

Early Studies on Ro 23-7014: A Technical Overview of Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7014, a potent and selective cholecystokinin A (CCK-A) receptor agonist, emerged from early research as a promising appetite suppressant. This technical guide delves into the foundational studies concerning its synthesis and characterization. This compound is a synthetic heptapeptide analog of the C-terminal fragment of cholecystokinin, CCK-7. Its chemical name is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2. This document outlines the key experimental protocols, quantitative data, and biological pathways associated with this compound, providing a comprehensive resource for researchers in the field of peptide chemistry and pharmacology.

Physicochemical and Biological Properties

This compound was designed for enhanced stability and prolonged action compared to its endogenous counterparts. The key quantitative data from its initial characterization are summarized below.

| Property | Value | Reference |

| Molecular Formula | C48H63N9O16S2 | N/A |

| Molecular Weight | 1150.2 g/mol | N/A |

| Satiating Potency (ED50, i.p. in rats) | 0.3 µg/kg | [1] |

| CCK-A Receptor Selectivity | 400-fold greater than for CCK-B receptors | [1] |

| Duration of Action | 4 to 5 hours | [1] |

Experimental Protocols

The synthesis and characterization of this compound were primarily achieved through solid-phase peptide synthesis (SPPS) followed by purification and analytical characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound was accomplished using a stepwise solid-phase approach. While the seminal publication does not detail every reagent, a likely protocol based on contemporaneous methods for similar sulfated peptides is described below.

1. Resin and Linker: A suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, would be used to generate the C-terminal amide upon cleavage.

2. Amino Acid Protection: The Nα-amino group of the amino acids was protected with the tert-butyloxycarbonyl (Boc) group. Side-chain protecting groups would have been employed for tryptophan (e.g., formyl) and the hydroxyl groups of tyrosine and threonine, although some protocols of the era utilized unprotected hydroxy-amino acids with specific coupling reagents.

3. Coupling Reagent: The coupling of the Boc-protected amino acids was likely facilitated by a coupling reagent such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which was shown to be effective for coupling unprotected hydroxy-amino acids.

4. Synthesis Cycle: The synthesis would proceed from the C-terminus to the N-terminus in a series of cycles, each consisting of:

- Deprotection: Removal of the Nα-Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Neutralization: Neutralization of the resulting trifluoroacetate salt with a tertiary amine like diisopropylethylamine (DIEA).

- Coupling: Addition of the next Boc-protected amino acid, the BOP reagent, and DIEA in a solvent like dimethylformamide (DMF) to promote peptide bond formation.

- Washing: Thorough washing of the resin with DCM and other solvents to remove excess reagents and byproducts.

5. Acetylation: Following the coupling of the final amino acid (Tyrosine), the N-terminus was acetylated on the solid support, likely using acetic anhydride or acetic acid with the BOP reagent.

6. Sulfation: The sulfation of the tyrosine and threonine hydroxyl groups was performed on the resin-bound peptide. A sulfating agent such as pyridine acetyl sulfate in pyridine would have been used.

7. Cleavage and Deprotection: The completed peptide was cleaved from the resin, and the side-chain protecting groups were removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF). Scavengers such as anisole would have been added to prevent side reactions.

Purification and Characterization

1. Purification: The crude peptide obtained after cleavage was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile in water containing 0.1% TFA is a typical system for such purifications.

2. Characterization: The purity of the final product would have been assessed by analytical RP-HPLC. The identity of the peptide would be confirmed by amino acid analysis and mass spectrometry, likely Fast Atom Bombardment Mass Spectrometry (FAB-MS) which was common at the time.

Visualizing the Synthesis and Mechanism of Action

To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.

Caption: A generalized workflow for the solid-phase synthesis of this compound.

References

Probing the Structure-Activity Relationship of Ro 23-7014: A Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective Cholecystokinin-A Receptor Agonist

Ro 23-7014, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7), stands out as a potent and highly selective agonist for the cholecystokinin-A (CCK-A) receptor. Its development has provided crucial insights into the structural requirements for achieving enhanced biological activity, selectivity, and metabolic stability in CCK-like peptides. This technical guide delves into the structure-activity relationship (SAR) of this compound, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in the field of gastroenterology and metabolic diseases.

Structure-Activity Relationship: Key Modifications and Their Impact

The enhanced pharmacological profile of this compound is a direct result of specific structural modifications to the parent CCK-7 peptide. These alterations were systematically introduced to improve its affinity for the CCK-A receptor, increase its resistance to degradation, and prolong its duration of action. The key modifications and their impact on activity are summarized below.

| Modification from Ac-CCK-7 | Rationale | Impact on Biological Activity |

| N-terminal Acetylation of Tyr(SO3H) | Protection against aminopeptidases | Increased metabolic stability and duration of action |

| Replacement of Asp6 with Thr(SO3H) | Enhance binding affinity and selectivity for CCK-A receptor | 400-fold increased selectivity for CCK-A over CCK-B receptors[1] |

| Replacement of Phe7 with N-methyl-Phe | Increase resistance to proteolytic degradation | Contributes to a longer duration of action (4 to 5 hours)[1] |

These strategic modifications collectively contribute to the superior satiating potency of this compound, with a reported ED50 of 0.3 micrograms/kg when administered intraperitoneally (i.p.) in appetite suppression studies.[1]

Experimental Protocols

A comprehensive understanding of the SAR of this compound necessitates a review of the key experimental methodologies employed in its characterization.

CCK-A Receptor Binding Assay

The following protocol outlines a typical radioligand binding assay used to determine the affinity and selectivity of compounds for the CCK-A receptor.

Objective: To quantify the binding affinity (e.g., Ki or IC50) of this compound and its analogs to CCK-A receptors.

Materials:

-

Solubilized membrane preparations from rat pancreatic tissue (rich in CCK-A receptors).

-

Radiolabeled CCK analog (e.g., [125I]-CCK-8) as the radioligand.

-

Test compounds (this compound and its analogs) at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the pancreatic membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., for 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the compound for the receptor.

In Vivo Satiety Study in Rats

The satiating effect of this compound is a key indicator of its biological activity. The following protocol describes a common method for assessing appetite suppression in a rodent model.

Objective: To determine the in vivo potency (e.g., ED50) of this compound in reducing food intake.

Animals: Male rats (e.g., Sprague-Dawley) are typically used. They are housed individually and acclimatized to a regular light-dark cycle and feeding schedule.

Procedure:

-

Fast the rats for a predetermined period (e.g., 18 hours) to ensure they are motivated to eat.

-

Administer the test compound (this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

After a specific time, present a pre-weighed amount of standard rat chow to the animals.

-

Measure the amount of food consumed over a set period (e.g., 30 minutes or 1 hour).

-

Calculate the dose of the compound that causes a 50% reduction in food intake compared to the vehicle-treated control group (ED50).

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the investigation of this compound, the following diagrams have been generated using the DOT language.

Caption: CCK-A Receptor Signaling Cascade.

Caption: Workflow for CCK-A Agonist Development.

This guide provides a foundational understanding of the structure-activity relationship of this compound, offering valuable insights for the rational design of new, more effective CCK-A receptor agonists for therapeutic applications.

References

The Role of Ro 23-7014 in Satiety Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7014 is a potent and selective cholecystokinin-A (CCK-A) receptor agonist, developed as an analog of the C-terminal heptapeptide of cholecystokinin (CCK-7)[1][2][3]. It functions as a powerful appetite suppressant, demonstrating a significantly longer duration of action and increased resistance to degradation compared to its endogenous counterpart[2]. This technical guide provides a comprehensive overview of the role of this compound in satiety signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Satiety Signaling Pathways of this compound

The satiety-inducing effects of this compound are mediated through its high-affinity binding to and activation of CCK-A receptors, which are predominantly located on vagal afferent neurons in the gastrointestinal tract and in specific regions of the brain involved in appetite control[4]. Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately transmit satiety signals to the brain.

Core Signaling Cascades

The CCK-A receptor, upon binding with this compound, primarily couples to Gq and Gs alpha subunits of heterotrimeric G-proteins. This leads to the activation of multiple downstream effector systems:

-

Phospholipase C (PLC) Pathway (via Gq): This is a canonical pathway for CCK-A receptor signaling.

-

Activation of PLC: The activated Gαq subunit stimulates phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream targets, leading to neuronal depolarization and the propagation of satiety signals.

-

-

Adenylyl Cyclase (AC) Pathway (via Gs):

-

Activation of AC: The Gαs subunit activates adenylyl cyclase.

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Signal Transduction: PKA phosphorylates target proteins, contributing to the overall satiety signal. In pancreatic beta cells, this pathway, along with the Epac pathway, is particularly important for CCK-8s-mediated insulin secretion in high-glucose conditions[5].

-

-

RhoA Signaling Pathway (via G12/13):

-

G12/13 Activation: The CCK-A receptor can also couple to Gα12/13 proteins.

-

RhoGEF Activation: This leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

Cytoskeletal Rearrangement: Activated RhoA influences the actin cytoskeleton, which may play a role in modulating neuronal signaling and function.

-

The following diagram illustrates the primary signaling pathways activated by this compound through the CCK-A receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 5. Cholecystokinin (CCK) stimulates aldosterone secretion from human adrenocortical cells via CCK2 receptors coupled to the adenylate cyclase/protein kinase A signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of Ro 23-7014: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7014 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7).[1][2][3][4][5][6][7][8] This document provides a technical guide to the preliminary in vitro studies of this compound, focusing on its receptor binding affinity, selectivity, and potential downstream signaling pathways. The compound has been identified as a potent and highly selective agonist for the cholecystokinin A (CCK-A) receptor, exhibiting a 400-fold greater selectivity for the CCK-A receptor over the CCK-B receptor.[9] This selectivity suggests its potential as a targeted therapeutic agent with a reduced risk of off-target effects associated with CCK-B receptor activation.

Receptor Binding Profile

The receptor binding affinity and selectivity of this compound were determined through competitive binding assays using solubilized membrane preparations from different tissues.[9] Rat pancreatic tissue, which is rich in CCK-A receptors, and bovine striatum, which has a high density of CCK-B receptors, were utilized for these studies.[9]

Data Presentation

| Compound | Receptor Subtype | Tissue Source | Selectivity (fold) |

| This compound | CCK-A | Rat Pancreas | 400-fold vs. CCK-B |

| CCK-B | Bovine Striatum |

Table 1: Receptor Selectivity of this compound.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat pancreatic tissue and bovine striatum separately in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Competitive Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of a radiolabeled CCK analog (e.g., [125I]-CCK-8) and varying concentrations of the unlabeled competitor, this compound.

-

Perform incubations in a final volume of 250-500 µL of assay buffer containing bovine serum albumin (BSA) to reduce non-specific binding.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Hypothetical based on CCK-A receptor function)

Objective: To assess the potency and efficacy of this compound in stimulating a physiological response mediated by CCK-A receptors.

Methodology:

-

Isolation of Pancreatic Acini:

-

Isolate pancreatic acini from rat or mouse pancreas by collagenase digestion.

-

Disperse the acini by gentle pipetting and filter through a nylon mesh to remove undigested tissue.

-

Wash the acini by centrifugation and resuspend in a physiological salt solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and BSA.

-

-

Amylase Release Assay:

-

Pre-incubate the dispersed acini at 37°C for a period to allow them to equilibrate.

-

Incubate the acini with various concentrations of this compound for a defined time period (e.g., 30 minutes).

-

Terminate the incubation by centrifugation to pellet the acini.

-

Collect the supernatant and measure the amylase activity using a commercially available kit (e.g., based on the cleavage of a chromogenic substrate).

-

Measure the total amylase content in the cell pellet after lysis (e.g., with Triton X-100).

-

Express the amylase release as a percentage of the total cellular amylase content.

-

-

Data Analysis:

-

Plot the percentage of amylase release against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Objective: To determine if this compound activates the Gq signaling pathway coupled to the CCK-A receptor.

Methodology:

-

Cell Culture and Labeling:

-

Culture a suitable cell line expressing the CCK-A receptor (e.g., CHO-CCKAR or AR42J cells).

-

Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.

-

-

Inositol Phosphate Assay:

-

Wash the labeled cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with various concentrations of this compound for a specific time.

-

Terminate the stimulation by adding a solution of chloroform/methanol/HCl.

-

Separate the aqueous and organic phases by centrifugation.

-

Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

-

Calculate the EC50 value for inositol phosphate accumulation.

-

Signaling Pathways

The CCK-A receptor is a G protein-coupled receptor (GPCR) known to couple to multiple G protein subtypes, including Gq, Gs, and Gi.[10] Activation of these pathways leads to distinct downstream cellular responses.

Gq Signaling Pathway

Activation of the Gq pathway by a CCK-A receptor agonist would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12]

Caption: Gq Signaling Pathway Activated by this compound.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive receptor binding assay to determine the affinity of this compound.

Caption: Experimental Workflow for Receptor Binding Assay.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a highly selective agonist for the CCK-A receptor. Its 400-fold selectivity is a promising characteristic for a therapeutic candidate, potentially minimizing side effects associated with CCK-B receptor interaction. Further in vitro functional studies, such as amylase release and inositol phosphate accumulation assays, are necessary to fully characterize its potency, efficacy, and downstream signaling mechanisms. The detailed protocols provided herein offer a framework for conducting such investigations. The elucidation of its specific G protein coupling profile will be crucial in understanding its complete pharmacological profile.

References

- 1. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | G alpha (q) signalling events [reactome.org]

Unveiling the Physiological Landscape of Ro 23-7014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological effects of Ro 23-7014, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development in related fields.

Quantitative Physiological Effects of this compound

This compound, an analog of cholecystokinin-7 (CCK-7), demonstrates significant potency and selectivity as an appetite suppressant.[1] Its efficacy has been quantified through various in vivo and in vitro studies, the results of which are summarized below.

| Parameter | Value | Species/Tissue | Administration Route | Reference |

| Appetite Suppression (ED50) | 0.3 µg/kg | Rat | Intraperitoneal (i.p.) | [1] |

| 100 µg/kg | Rat | Intranasal | [1] | |

| Receptor Selectivity | 400-fold greater for CCK-A vs. CCK-B | Rat Pancreatic Tissue (CCK-A) vs. Bovine Striatum (CCK-B) | In vitro | [1] |

| Duration of Action | 4 to 5 hours | Not Specified | Not Specified | [1] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the physiological effects of this compound.

CCK-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity and selectivity of this compound for the CCK-A receptor.

Materials:

-

Tissue Preparation: Solubilized membrane preparations from rat pancreatic tissue (a rich source of CCK-A receptors).

-

Radioligand: [¹²⁵I]CCK-8 (a high-affinity radiolabeled ligand for CCK receptors).

-

Competitor: this compound and other compounds for selectivity assessment (e.g., CCK-4 for CCK-B selectivity).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Instrumentation: Gamma counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled CCK-8 (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [¹²⁵I]CCK-8 at a concentration near its Kd.

-

100 µL of the pancreatic membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data.

In Vivo Appetite Suppression Study

This protocol describes a method to evaluate the satiating effect of this compound in a rodent model.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley), individually housed.

-

Diet: A palatable liquid or standard chow diet.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve this compound.

-

Instrumentation: Balances for measuring food intake, injection supplies.

Procedure:

-

Acclimation: Acclimate the rats to the housing conditions and the specific diet for several days. Train them to a consistent feeding schedule (e.g., food deprivation for a set period followed by access to food).

-

Food Deprivation: Prior to the experiment, fast the animals for a standardized period (e.g., 17 hours) to ensure a robust feeding response.

-

Dosing: At the end of the fasting period, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Food Presentation: Immediately after injection, present a pre-weighed amount of the diet to each rat.

-

Measurement of Food Intake: Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

-

Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group. Calculate the ED50, the dose that produces a 50% reduction in food intake compared to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular signaling pathways activated by this compound and the general workflow for its physiological characterization.

Caption: CCK-A Receptor Signaling Pathway activated by this compound.

References

The Impact of Ro 23-7014 on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7014, a cholecystokinin (CCK) analog with selective agonist activity at the cholecystokinin-A (CCK-A or CCK1) receptor, is projected to exert significant influence over gastrointestinal (GI) motility.[1] As a member of the CCK family of peptides, which are crucial regulators of digestive processes, this compound is anticipated to modulate gastric emptying, intestinal transit, and colonic motor function.[2][3] This technical guide synthesizes the known effects of CCK-A receptor activation on GI motility to provide a predictive framework for the actions of this compound. It details relevant experimental protocols for assessing these effects and presents key signaling pathways. The information herein is intended to support further research and development of this compound and other selective CCK-A receptor agonists.

Introduction to this compound and Cholecystokinin-A Receptors

This compound is an analog of the C-terminal heptapeptide of cholecystokinin (CCK-7).[1] CCK is a pivotal gut hormone and neurotransmitter that orchestrates various digestive functions, including pancreatic secretion, gallbladder contraction, and the regulation of gastrointestinal motility.[1][2][4] These actions are mediated through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). This compound exhibits selectivity for the CCK-A receptor, which is predominantly located in peripheral tissues, including the gastrointestinal tract.[5]

The activation of CCK-A receptors by endogenous CCK, released from intestinal I-cells in response to nutrients, initiates a cascade of physiological events that regulate the transit of luminal contents. By understanding the established roles of CCK and other CCK-A agonists, we can infer the expected pharmacological profile of this compound in the context of gastrointestinal motility.

Predicted Impact of this compound on Gastrointestinal Motility

Based on the known functions of CCK-A receptor activation, this compound is expected to have the following effects on gastrointestinal motility:

Gastric Emptying

CCK-A receptor activation is a primary physiological mechanism for the inhibition of gastric emptying, particularly for liquid and nutrient-rich meals.[4][6] This effect is primarily neurally mediated.

-

Mechanism of Action: The binding of a CCK-A agonist like this compound to its receptors on vagal afferent terminals in the proximal small intestine is expected to trigger a vago-vagal reflex.[3][7] This reflex leads to the relaxation of the proximal stomach (fundus) to accommodate the meal and an increase in the tone of the pyloric sphincter, which together delay the passage of chyme into the duodenum.[4]

Intestinal Transit

The influence of CCK-A receptor activation on small intestinal transit is less well-defined than its effects on gastric emptying. However, by delaying gastric emptying, CCK-A agonists indirectly regulate the delivery of chyme to the small intestine, which can influence overall transit time.

Colonic Motility

The effects of CCK on the colon are complex and can be both excitatory and inhibitory. However, evidence suggests that CCK-A receptor activation can lead to an increase in colonic motility.[2][8][9]

-

Mechanism of Action: this compound, by activating CCK-A receptors in the colon, may stimulate colonic motor activity through two principal pathways: directly on smooth muscle cells and indirectly through the enteric nervous system.[2][9] The neurally-mediated pathway is thought to involve cholinergic neurons and the release of other signaling molecules such as Peptide YY (PYY), which also contributes to increased colonic motility.[2][8]

Quantitative Data on CCK-A Agonist Effects on Gastrointestinal Motility

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the observed effects of CCK and other CCK-A agonists on various parameters of gastrointestinal motility. These data provide a benchmark for what might be expected in preclinical and clinical studies of this compound.

| Parameter | Agonist | Model System | Observed Effect | Reference |

| Gastric Emptying (Liquid) | CCK | Human | Inhibition | [6] |

| Gastric Emptying (Liquid) | Endogenous CCK (blocked by Loxiglumide) | Human | Acceleration of emptying with antagonist | [10] |

| Gastric Emptying | Oxytocin (via CCK-A receptor) | Rat | Inhibition | [11] |

| Antral Contraction Frequency | Endogenous CCK (blocked by Loxiglumide) | Human | Increased frequency with antagonist | [10] |

| Antral Contraction Amplitude | Endogenous CCK (blocked by Loxiglumide) | Human | Increased amplitude with antagonist | [10] |

| Colonic Motility | CCK-8 | Isolated Perfused Rat Colon | Dose-dependent increase | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on gastrointestinal motility.

In Vivo Measurement of Gastric Emptying

-

Objective: To determine the rate of gastric emptying of a liquid or solid meal in a conscious animal model (e.g., rat, dog) or human subjects.

-

Methodology:

-

Test Meal: A standardized test meal, either liquid (e.g., nutrient broth) or solid (e.g., egg-based), is labeled with a non-absorbable marker. For animal studies, radioactive markers like 51Cr-sodium chromate are often used.[11] For human studies, stable isotopes like 13C-octanoic acid (for solids) or 13C-acetate (for liquids) are incorporated into the meal for breath testing, or magnetic resonance imaging (MRI) can be used.[10]

-

Administration of this compound: The compound is administered at various doses via a relevant route (e.g., intravenous, intraperitoneal, oral) at a specified time before the meal.

-

Sample Collection/Imaging:

-

Radioactive Marker (Animal): At predetermined time points, animals are euthanized, and the stomach and small intestine are isolated. The amount of radioactivity remaining in the stomach is measured and expressed as a percentage of the total radioactivity administered.[11]

-

Breath Test (Human): Breath samples are collected at regular intervals, and the rate of 13CO2 excretion is measured, which correlates with the rate of gastric emptying.

-

MRI (Human): Serial abdominal scans are acquired to measure the volume of the gastric contents over time.[10]

-

-

Data Analysis: Gastric emptying curves are plotted, and parameters such as the half-emptying time (T1/2) and the lag phase (Tlag) for solids are calculated.

-

In Vitro Assessment of Colonic Motility

-

Objective: To measure the direct and neurally-mediated effects of this compound on colonic muscle contractility.

-

Methodology:

-

Tissue Preparation: Segments of the colon are excised from a suitable animal model (e.g., rat, guinea pig) and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[8][12]

-

Measurement of Contractions: The tissue is connected to an isometric force transducer to record changes in muscle tension.[12]

-

Experimental Protocol:

-

Direct Muscle Effects: After a stabilization period, increasing concentrations of this compound are added to the organ bath to determine its direct effect on smooth muscle contraction or relaxation.

-

Neurally-Mediated Effects: Electrical field stimulation (EFS) is used to induce neurally-mediated contractions. The effects of this compound on these EFS-induced responses are then assessed. To dissect the specific neural pathways, the experiment can be repeated in the presence of selective antagonists (e.g., atropine for cholinergic pathways, tetrodotoxin to block all neural activity).[8][12]

-

-

Data Analysis: The changes in contractile force, frequency, and amplitude in response to this compound are quantified and compared to baseline.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of CCK-A Receptor-Mediated Inhibition of Gastric Emptying

Caption: CCK-A receptor-mediated vago-vagal reflex pathway for inhibiting gastric emptying.

Experimental Workflow for In Vivo Gastric Emptying Study

Caption: A typical experimental workflow for an in vivo gastric emptying study.

Signaling Pathway of CCK-A Receptor-Mediated Stimulation of Colonic Motility

Caption: Dual pathways of CCK-A receptor-mediated stimulation of colonic motility.

Conclusion

This compound, as a selective CCK-A receptor agonist, is poised to be a significant modulator of gastrointestinal motility. Based on the well-established roles of its target receptor, it is predicted to inhibit gastric emptying and potentially stimulate colonic motility. The experimental protocols and pathways detailed in this guide provide a robust framework for the continued investigation and development of this compound and similar therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the specific quantitative effects and therapeutic potential of this compound in the management of gastrointestinal motility disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin Receptor [jnmjournal.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Effect of cholecystokinin on gastric motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]

- 9. The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of cholecystokinin receptor in the inhibition of gastric emptying by oxytocin in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Ro 23-7014

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo investigation of Ro 23-7014, a selective cholecystokinin-A (CCK-A) receptor agonist. The information is intended to guide research into its potential as an appetite suppressant.

Introduction

This compound is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). It exhibits improved selectivity and stability for the CCK-A receptor compared to its natural counterpart.[1] The activation of CCK-A receptors is a key physiological signal in the regulation of satiety and food intake. Therefore, this compound is a valuable tool for investigating the role of the CCK-A receptor in appetite control and for the potential development of therapeutic agents for obesity and eating disorders.

Mechanism of Action

This compound exerts its effects by binding to and activating CCK-A receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, primarily located on vagal afferent neurons, is believed to mediate the feeling of satiety. The downstream signaling cascade involves the activation of Gq/11 and Gs proteins, leading to the production of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).[2] This ultimately results in an increase in intracellular calcium concentrations and activation of protein kinase A (PKA), which are crucial for the cellular response.[2][3][4]

Signaling Pathway of this compound via CCK-A Receptor

Experimental Protocols

Animal Models

Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for studying the effects of CCK-A receptor agonists on feeding behavior. Mice can also be utilized. Animals should be single-housed in a controlled environment with a standard 12:12 hour light-dark cycle and ad libitum access to standard chow and water, unless otherwise specified in the protocol.

Experimental Workflow for Food Intake Study

Detailed Methodology

1. Animal Acclimatization and Housing:

-

Upon arrival, allow animals to acclimatize to the facility for a minimum of 7-10 days.

-

House animals individually to allow for accurate food intake monitoring.

-

Maintain a controlled environment (temperature: 22 ± 2°C; humidity: 55 ± 10%) with a 12-hour light/dark cycle.

-

Provide standard laboratory chow and water ad libitum.

2. Habituation:

-

For 3-5 days prior to the experiment, habituate the animals to the experimental procedures, including handling and injection procedures (using a vehicle injection), to minimize stress-induced alterations in feeding behavior.

3. Baseline Food Intake Measurement:

-

For 2-3 consecutive days, measure daily food intake at consistent times to establish a baseline for each animal.

4. Fasting:

-

Prior to the administration of the compound, fast the animals for a defined period (e.g., 12-18 hours) to ensure a consistent state of hunger. Ensure free access to water during the fasting period.

5. Grouping:

-

Randomly assign animals to treatment groups (e.g., vehicle control, and different dose levels of this compound).

6. Preparation and Administration of this compound:

-

Vehicle: A common vehicle for peptide-based compounds is sterile saline (0.9% NaCl). However, solubility of this compound should be tested, and if necessary, a small amount of a solubilizing agent (e.g., DMSO, followed by dilution in saline) may be used. The final concentration of the solubilizing agent should be minimal and consistent across all groups, including the vehicle control.

-

Administration Route: Intraperitoneal (IP) injection is a common and effective route for delivering CCK analogs in rodent studies.

-

Dosage: A dose-finding study is essential. A suggested starting range, based on other CCK analogs, might be from 1 to 100 µg/kg.

7. Measurement of Food Intake:

-

Immediately after administration, provide a pre-weighed amount of standard chow.

-

Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food and any spillage.

8. Data Analysis:

-

Calculate the cumulative food intake for each animal at each time point.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the food intake between the treatment groups and the vehicle control.

Data Presentation

While specific quantitative data for this compound is not available from the conducted searches, the following tables provide a template for how to structure and present data from in vivo studies.

Table 1: Dose-Response Effect of this compound on Cumulative Food Intake (g) in Rats (Hypothetical Data)

| Treatment Group | 30 min | 60 min | 120 min | 240 min |

| Vehicle Control | 2.5 ± 0.3 | 4.1 ± 0.5 | 6.2 ± 0.7 | 8.5 ± 1.0 |

| This compound (1 µg/kg) | 2.1 ± 0.4 | 3.5 ± 0.6 | 5.5 ± 0.8 | 7.8 ± 1.1 |

| This compound (10 µg/kg) | 1.5 ± 0.2 | 2.8 ± 0.4 | 4.2 ± 0.5 | 6.1 ± 0.9 |

| This compound (100 µg/kg) | 0.8 ± 0.1 | 1.9 ± 0.3 | 3.1 ± 0.4 | 4.8 ± 0.7 |

| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intraperitoneal Administration (Hypothetical Data)

| Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (h) |

| 10 | 50 ± 8 | 15 | 120 ± 25 | 1.5 ± 0.3 |

| 100 | 450 ± 60 | 15 | 1100 ± 150 | 1.8 ± 0.4 |

| Data are presented as mean ± SEM. |

Conclusion

This compound is a promising research tool for investigating the role of the CCK-A receptor in appetite regulation. The provided protocols offer a foundational framework for conducting in vivo studies. It is imperative that researchers conduct preliminary studies to establish optimal dosing and to characterize the pharmacokinetic and pharmacodynamic profile of this compound in their specific experimental models. Careful and well-controlled studies will be essential to fully elucidate the therapeutic potential of this compound.

References

- 1. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]

- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Ro 23-7014 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7014 is a potent and selective analog of cholecystokinin-7 (CCK-7). It functions as an appetite suppressant with a high affinity for the cholecystokinin-A (CCK-A) receptor.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in rats for research purposes, including its mechanism of action, experimental procedures, and available data.

Mechanism of Action

This compound exerts its appetite-suppressing effects by selectively activating CCK-A receptors. These receptors are G-protein coupled receptors primarily located in the gastrointestinal tract and certain brain regions. Activation of CCK-A receptors by this compound initiates a downstream signaling cascade that ultimately leads to a feeling of satiety and a reduction in food intake.

Signaling Pathway of this compound via the CCK-A Receptor

Caption: Signaling pathway of this compound via the CCK-A receptor.

Quantitative Data

The following table summarizes the known quantitative data for the intraperitoneal administration of this compound in rats.

| Parameter | Value | Species/Strain | Notes | Reference |

| Effective Dose (ED₅₀) | 0.3 µg/kg | Rat | For appetite suppression. | [1] |

| Duration of Action | 4 to 5 hours | Rat | Period of appetite suppression. | [1] |

| Receptor Selectivity | 400-fold higher for CCK-A vs. CCK-B | Rat | Determined from receptor binding assays. | [1] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats

This protocol outlines the standard procedure for the intraperitoneal administration of a substance to a rat.

Materials:

-

This compound

-

Appropriate vehicle (see Vehicle Preparation section below)

-

Sterile syringes (1 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Animal Preparation:

-

Acclimatize male Sprague-Dawley rats (or other appropriate strain) to the housing conditions for at least one week prior to the experiment.

-

Weigh the rat immediately before injection to determine the accurate dose volume.

-

-

Injection Procedure:

-

Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. The restrainer should hold the rat's head and upper body with one hand and the hind legs with the other, exposing the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the bladder.

-

Swab the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or colored fluid is aspirated, discard the syringe and prepare a new injection.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

-

Vehicle Preparation: The solubility of this compound in common physiological buffers has not been definitively reported. It is recommended to first attempt to dissolve this compound in sterile saline. If solubility is an issue, other biocompatible vehicles such as a small percentage of DMSO or other solubilizing agents approved for animal use may be tested. It is crucial to perform vehicle-only control injections in parallel with the experimental groups.

Protocol 2: Appetite Suppression Assay in Rats

This protocol provides a framework for assessing the effect of this compound on food intake in rats.

Experimental Workflow:

Caption: Workflow for an appetite suppression study in rats.

Procedure:

-

Animal Acclimatization and Habituation:

-

Individually house male Sprague-Dawley rats and allow them to acclimate for at least one week.

-

For 2-3 days prior to the experiment, handle the rats and perform sham injections with the vehicle (e.g., sterile saline) to reduce stress-induced effects on feeding behavior.

-

-

Fasting:

-

After the habituation period, fast the rats for a predetermined period (e.g., 12-18 hours) with free access to water.

-

-

Experimental Groups:

-

Divide the animals into a control group (receiving vehicle only) and one or more experimental groups (receiving different doses of this compound).

-

-

Administration and Feeding:

-

At the end of the fasting period, administer the vehicle or this compound via i.p. injection as described in Protocol 1.

-

Immediately after the injection, provide the rats with a pre-weighed amount of a palatable diet (e.g., standard chow or a high-fat diet).

-

-

Data Collection:

-

Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) after food presentation.

-

Calculate the cumulative food intake for each animal at each time point.

-

-

Data Analysis:

-

Statistically compare the food intake between the control and this compound-treated groups to determine the effect of the compound on appetite.

-

Conclusion

This compound is a valuable research tool for studying the mechanisms of appetite control and the role of the CCK-A receptor. The protocols provided here offer a foundation for conducting in vivo studies in rats. Researchers should note the current lack of publicly available information regarding the optimal vehicle for this compound administration and its specific pharmacokinetic profile in rats, which may require preliminary investigation.

References

Application Notes and Protocols for a Dose-Response Study of a GABAA Receptor Ligand

A Note on the Target Compound: Initial searches indicate that Ro 23-7014 is an analog of cholecystokinin (CCK-7) and functions as an appetite suppressant, rather than a ligand for the GABAA receptor. To fulfill the detailed request for a dose-response study design targeting the GABAA receptor, this document will focus on Ro 15-4513 , a well-characterized partial inverse agonist of the benzodiazepine site on the GABAA receptor. This will allow for a comprehensive and accurate guide for researchers, scientists, and drug development professionals.

Introduction to Ro 15-4513 and the GABAA Receptor

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. The GABAA receptor complex contains several allosteric binding sites, including the well-known benzodiazepine site.

Ro 15-4513 is a weak partial inverse agonist that binds to the benzodiazepine site of the GABAA receptor.[1] Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, or silent antagonists (e.g., flumazenil) which block the site without affecting GABA's effect, a partial inverse agonist reduces the constitutive activity of the GABAA receptor, thereby decreasing the GABA-mediated chloride current. Ro 15-4513 generally acts as a partial inverse agonist at GABAA receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit.[2][3] However, it can act as an agonist at receptors containing α4 or α6 subunits.[2] This compound is particularly noted for its ability to antagonize some of the behavioral effects of ethanol.[4][5]

A dose-response study is crucial to characterize the potency, efficacy, and safety of a compound like Ro 15-4513. This involves determining the relationship between the concentration (in vitro) or dose (in vivo) of the drug and the magnitude of the biological response.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

References

- 1. Ro15-4513 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]

- 3. Ro 15-4513 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. Frontiers | α4-Containing GABAA Receptors are Required for Antagonism of Ethanol-Induced Motor Incoordination and Hypnosis by the Imidazobenzodiazepine Ro15-4513 [frontiersin.org]

- 5. Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Receptor Binding Assay of Ro 23-7014